molecular formula C17H15N3O4S2 B12221635 N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

Cat. No.: B12221635
M. Wt: 389.5 g/mol
InChI Key: XNDYOEBPNXWNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

The synthesis of N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide typically involves a multi-step process. The key steps include the formation of the thiadiazole ring and the subsequent introduction of the benzylsulfonyl and methoxybenzamide groups. Common synthetic routes involve the use of reagents such as thiosemicarbazide, benzyl chloride, and 4-methoxybenzoic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield .

Chemical Reactions Analysis

N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide can be compared with other thiadiazole derivatives, such as:

Properties

Molecular Formula

C17H15N3O4S2

Molecular Weight

389.5 g/mol

IUPAC Name

N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

InChI

InChI=1S/C17H15N3O4S2/c1-24-14-9-7-13(8-10-14)15(21)18-16-19-20-17(25-16)26(22,23)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19,21)

InChI Key

XNDYOEBPNXWNSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.